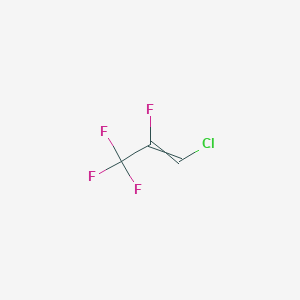
1-Chloro-2,3,3,3-tetrafluoroprop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
1-Chloro-2,3,3,3-tetrafluoroprop-1-ene can be synthesized through several methods. One common approach involves the fluorination of chlorinated hydrocarbons. For instance, starting with compounds such as 1,1,1,3,3-pentachloropropane, fluorination and subsequent dehydrohalogenation reactions can yield this compound . Industrial production methods often involve the use of fluorinating agents like hydrogen fluoride or sodium fluoride under controlled conditions to achieve high yields and purity .
Chemical Reactions Analysis
1-Chloro-2,3,3,3-tetrafluoroprop-1-ene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with halogens or hydrogen halides, leading to the formation of more complex fluorinated compounds.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in redox processes under certain conditions.
Common reagents used in these reactions include halogens, hydrogen halides, and nucleophiles like hydroxide ions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-2,3,3,3-tetrafluoroprop-1-ene has a wide range of scientific research applications:
Biology and Medicine: While its direct applications in biology and medicine are limited, its low toxicity and environmental impact make it a candidate for use in medical refrigeration systems.
Mechanism of Action
The mechanism of action of 1-Chloro-2,3,3,3-tetrafluoroprop-1-ene primarily involves its role as a refrigerant. It operates by absorbing heat during phase transitions, which is facilitated by its unique molecular structure and thermodynamic properties. The molecular targets and pathways involved include interactions with heat exchange systems and the efficient transfer of thermal energy .
Comparison with Similar Compounds
1-Chloro-2,3,3,3-tetrafluoroprop-1-ene can be compared with other similar compounds such as:
1,1,1,3,3-Pentafluoropropane (R-245fa): Used as a refrigerant but has a higher global warming potential.
2,2-Dichloro-1,1,1-trifluoroethane (R-123): Another refrigerant with higher ozone depletion potential.
2,3,3,3-Tetrafluoropropene (HFO-1234yf): A similar compound with low global warming potential but different thermodynamic properties.
The uniqueness of this compound lies in its combination of low toxicity, non-flammability, and environmentally friendly characteristics, making it a preferred choice for various applications.
Properties
CAS No. |
3110-38-1 |
|---|---|
Molecular Formula |
C3HClF4 |
Molecular Weight |
148.48 g/mol |
IUPAC Name |
1-chloro-2,3,3,3-tetrafluoroprop-1-ene |
InChI |
InChI=1S/C3HClF4/c4-1-2(5)3(6,7)8/h1H |
InChI Key |
GDPWRLVSJWKGPJ-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(C(F)(F)F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















